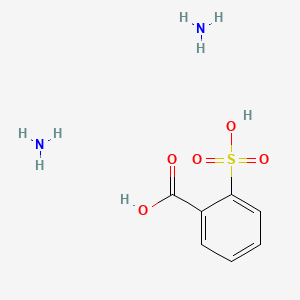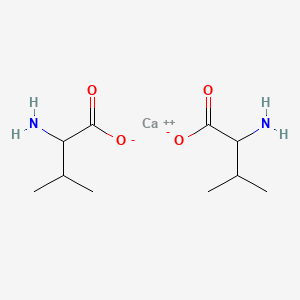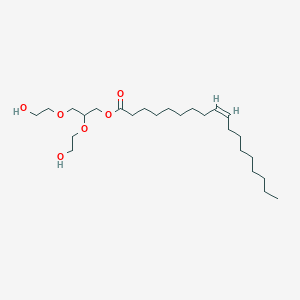
2,3-bis(2-hydroxyethoxy)propyl (Z)-octadec-9-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tagat O, also known as PEG-220 Glyceryl Oleate, is a non-ionic surfactant and emulsifier derived from natural raw materials. It is widely used in various industrial and personal care applications due to its excellent emulsifying and stabilizing properties.
準備方法
Synthetic Routes and Reaction Conditions: Tagat O is synthesized through the ethoxylation of glyceryl oleate. The process involves the reaction of glyceryl oleate with ethylene oxide under controlled conditions to achieve the desired degree of ethoxylation. The reaction is typically carried out in the presence of a catalyst at elevated temperatures and pressures.
Industrial Production Methods: In industrial settings, the production of Tagat O involves large-scale ethoxylation reactors where glyceryl oleate and ethylene oxide are continuously fed into the reactor. The reaction mixture is then subjected to purification processes to remove any unreacted materials and by-products, resulting in a high-purity product.
化学反応の分析
Types of Reactions: Tagat O primarily undergoes reactions typical of non-ionic surfactants, including:
Oxidation: Tagat O can undergo mild oxidation reactions, especially when exposed to strong oxidizing agents.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Tagat O can participate in substitution reactions where the ethoxylated groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Various alkylating agents in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with altered emulsifying properties.
Reduction: Reduced forms with potential changes in solubility and stability.
Substitution: Derivatives with new functional groups enhancing specific properties.
科学的研究の応用
Tagat O finds extensive use in scientific research across multiple fields:
Chemistry: Used as an emulsifier and solubilizer in various chemical formulations.
Biology: Employed in the preparation of biological samples and as a component in cell culture media.
Medicine: Utilized in pharmaceutical formulations to enhance the solubility and bioavailability of active ingredients.
Industry: Widely used in personal care products, such as shampoos and lotions, due to its mildness and effectiveness as an emulsifier.
作用機序
Tagat O exerts its effects primarily through its ability to reduce surface tension and stabilize emulsions. It interacts with both hydrophilic and lipophilic substances, allowing for the formation of stable oil-in-water emulsions. The molecular targets include the interfaces between oil and water phases, where Tagat O aligns itself to reduce interfacial tension and prevent phase separation.
類似化合物との比較
PEG-220 Glyceryl Laurate: Another non-ionic surfactant with similar emulsifying properties but derived from lauric acid.
PEG-240 Hydrogenated Castor Oil: A non-ionic surfactant with higher ethoxylation levels, providing different solubility and emulsifying characteristics.
PEG-230 Glyceryl Stearate: Similar in function but derived from stearic acid, offering different melting points and stability profiles.
Uniqueness of Tagat O: Tagat O stands out due to its balance of hydrophilic and lipophilic properties, making it highly effective in forming stable emulsions. Its derivation from oleic acid provides it with unique solubility and mildness, making it suitable for sensitive applications in personal care and pharmaceuticals.
特性
CAS番号 |
51192-09-7 |
|---|---|
分子式 |
C25H48O6 |
分子量 |
444.6 g/mol |
IUPAC名 |
2,3-bis(2-hydroxyethoxy)propyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C25H48O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25(28)31-23-24(30-21-19-27)22-29-20-18-26/h9-10,24,26-27H,2-8,11-23H2,1H3/b10-9- |
InChIキー |
VVEAPYVNAFNECM-KTKRTIGZSA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COCCO)OCCO |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COCCO)OCCO |
関連するCAS |
51192-09-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


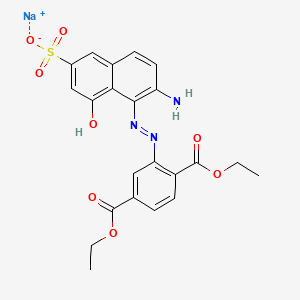

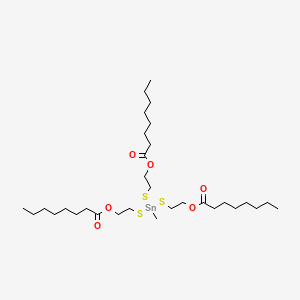
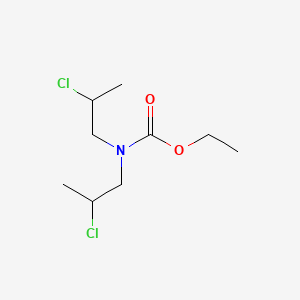
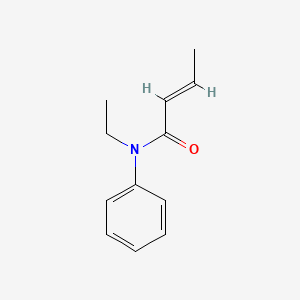

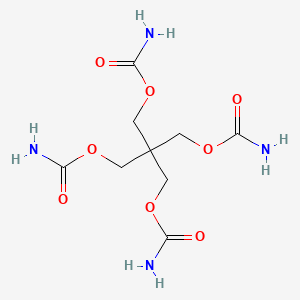
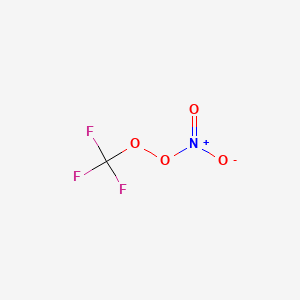
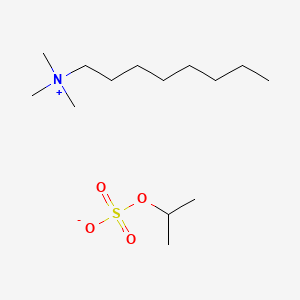
![Ethyl 4-aminoisoxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B13755411.png)

